(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride
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Overview
Description
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylbenzyl group and an oxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 2-methylbenzyl chloride, forming the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
2-Methylbenzylamine: Contains a 2-methylbenzyl group attached to an amine.
N-Benzylpyrrolidine: A pyrrolidine ring substituted with a benzyl group.
Uniqueness
®-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride is unique due to the presence of both the 2-methylbenzyl and oxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
(3R)-3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO[C@@H]2CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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